molecular formula C10H17N3O B13629590 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole

Cat. No.: B13629590
M. Wt: 195.26 g/mol
InChI Key: LJBATPBUMXGLGW-UHFFFAOYSA-N
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Description

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method involves the use of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, which undergoes a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles . The reaction is typically carried out in acetonitrile at elevated temperatures (around 65°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or pyrazole rings.

Scientific Research Applications

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyrazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This combination imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of both rings allows for a wider range of chemical reactions and interactions with biological targets.

Biological Activity

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H15N3OC_9H_{15}N_3O with a molecular weight of 181.23 g/mol. The compound features a pyrazole ring substituted with an azetidinyl moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. The following sections summarize key findings related to its activity against various biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that several pyrazole derivatives showed potent inhibitory activity against BRAF(V600E) and other kinases associated with tumor growth . The SAR analysis revealed that modifications on the pyrazole ring could enhance antitumor efficacy, suggesting that further optimization could yield more effective agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vivo studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents . The mechanism involves modulation of signaling pathways related to inflammation, making them candidates for treating inflammatory diseases.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits selective binding to specific receptors, which is critical for its therapeutic action. For instance, compounds with similar structures have shown high selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:

  • Case Study 1 : A derivative was tested in breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Case Study 2 : In a model of inflammation, a related pyrazole compound reduced nitric oxide production and exhibited anti-inflammatory effects in mice subjected to lipopolysaccharide (LPS) challenges .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how variations in the chemical structure influence biological activity. Key findings include:

Modification Effect on Activity
Substitution on the pyrazole ringEnhanced binding affinity to nAChRs
Azetidinyl moietyIncreased anti-inflammatory activity
Alkyl chain lengthModulation of antitumor efficacy

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3

InChI Key

LJBATPBUMXGLGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)COC2CNC2

Origin of Product

United States

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